molecular formula C8H14O3 B13570899 (S)-3-Cyclopentyl-3-hydroxypropanoic acid

(S)-3-Cyclopentyl-3-hydroxypropanoic acid

Katalognummer: B13570899
Molekulargewicht: 158.19 g/mol
InChI-Schlüssel: YMFXMBXXJUVSGH-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-Cyclopentyl-3-hydroxypropanoic acid is an organic compound with a cyclopentyl group attached to a hydroxypropanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Cyclopentyl-3-hydroxypropanoic acid typically involves the following steps:

    Hydroxylation: The addition of a hydroxyl group to the propanoic acid backbone.

One common method involves the reaction of cyclopentyl bromide with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide.

    Solvent: Ethanol or tetrahydrofuran (THF).

    Temperature: Reflux conditions for optimal yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis or catalytic methods to enhance efficiency and yield. These methods often utilize:

    Catalysts: Transition metal catalysts like palladium or nickel.

    Reactors: Continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-Cyclopentyl-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Water, ethanol, THF.

    Temperature: Varies depending on the reaction, typically ranging from room temperature to reflux conditions.

Major Products

    Oxidation: Cyclopentyl ketones or carboxylic acids.

    Reduction: Cyclopentyl alcohols or alkanes.

    Substitution: Cyclopentyl derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(S)-3-Cyclopentyl-3-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (S)-3-Cyclopentyl-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes involved in metabolic pathways, receptors in the central nervous system.

    Pathways: Modulation of enzyme activity, alteration of receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentylacetic acid: Similar structure but lacks the hydroxyl group.

    Cyclopentylmethanol: Contains a hydroxyl group but differs in the position of the functional group.

    Cyclopentylamine: Contains an amine group instead of a hydroxyl group.

Uniqueness

(S)-3-Cyclopentyl-3-hydroxypropanoic acid is unique due to its specific combination of a cyclopentyl group and a hydroxyl group on the propanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C8H14O3

Molekulargewicht

158.19 g/mol

IUPAC-Name

(3S)-3-cyclopentyl-3-hydroxypropanoic acid

InChI

InChI=1S/C8H14O3/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7,9H,1-5H2,(H,10,11)/t7-/m0/s1

InChI-Schlüssel

YMFXMBXXJUVSGH-ZETCQYMHSA-N

Isomerische SMILES

C1CCC(C1)[C@H](CC(=O)O)O

Kanonische SMILES

C1CCC(C1)C(CC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.